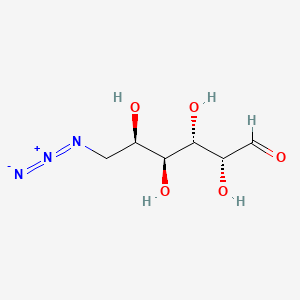
6-Azido-6-deoxy-D-galactose
Descripción general
Descripción
6-Azido-6-deoxy-D-galactose: is a modified sugar molecule where the hydroxyl group at the sixth carbon is replaced by an azide group. This compound is widely used in biochemical and molecular research due to its unique chemical properties and reactivity. The azide group provides a bioorthogonal handle for click chemistry reactions, allowing for specific labeling and modification of biomolecules without interfering with natural biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 6-Azido-6-deoxy-D-galactose typically involves the substitution of the hydroxyl group at the sixth carbon of D-galactose with an azide group. This can be achieved through a multi-step process:
Protection of Hydroxyl Groups: The hydroxyl groups of D-galactose are protected using acylation or silylation to prevent unwanted reactions.
Substitution Reaction: The protected D-galactose is then treated with a reagent such as sodium azide in the presence of a suitable solvent and catalyst to replace the hydroxyl group at the sixth carbon with an azide group.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: : 6-Azido-6-deoxy-D-galactose undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
Reduction Reactions: Hydrogen gas and palladium on carbon are typical reagents for reducing the azide group.
Major Products
Triazole Derivatives: Formed from click chemistry reactions with alkynes.
Amino Derivatives: Formed from the reduction of the azide group.
Aplicaciones Científicas De Investigación
6-Azido-6-deoxy-D-galactose has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Azido-6-deoxy-D-galactose involves its incorporation into glycoconjugates through enzymatic processes. The azide group serves as a reactive handle for subsequent click chemistry reactions, allowing for the specific labeling and modification of glycans. This enables researchers to track and study glycan dynamics and interactions in various biological systems .
Comparación Con Compuestos Similares
Similar Compounds
6-Azido-6-deoxy-D-glucose: Similar to 6-Azido-6-deoxy-D-galactose but with a glucose backbone.
2-Azido-2-deoxy-D-glucose: Another azide-modified sugar with the azide group at the second carbon.
1-Azido-1-deoxy-β-D-glucopyranoside: Contains an azide group at the first carbon of the glucose molecule.
Uniqueness: : this compound is unique due to its specific reactivity and compatibility with galactose-specific enzymes and pathways. This makes it particularly useful in studies involving galactose metabolism and glycosylation .
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJIJWKSGKYTQ-DPYQTVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031769 | |
| Record name | 6-Azido-6-deoxy-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66927-03-5 | |
| Record name | 6-Azido-6-deoxy-D-galactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066927035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azido-6-deoxy-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Azido-6-deoxy-D-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















